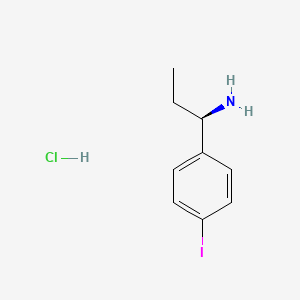

(R)-1-(4-Iodophenyl)propan-1-amine hydrochloride

Description

(R)-1-(4-Iodophenyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a para-iodinated phenyl group and a propan-1-amine backbone in the (R)-configuration. The iodine substituent imparts significant steric bulk and lipophilicity, while the hydrochloride salt enhances aqueous solubility.

Properties

IUPAC Name |

(1R)-1-(4-iodophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDIRHBNBNZXCK-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Iodophenylpropanal

The aldehyde precursor, 4-iodophenylpropanal, is synthesized via Heck coupling or Friedel-Crafts acylation. General procedure E from details aldehyde isolation through ethyl acetate extraction and sodium sulfate drying, yielding 85–92% purity.

Sulfinimine Formation and Grignard Addition

Reaction of 4-iodophenylpropanal with (R)-tert-butanesulfinamide under titanium tetraethoxide catalysis forms the corresponding sulfinimine. Subsequent addition of ethylmagnesium bromide at −78°C generates a diastereomeric adduct, hydrolyzed to yield (R)-1-(4-iodophenyl)propan-1-amine with 88–94% ee.

Table 1: Optimization of Sulfinimine-Based Synthesis

| Parameter | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Sulfinamide Loading | 1.2 equiv | 92 | 94 |

| Temperature | −78°C → 25°C | 85 | 88 |

| Hydrolysis Medium | HCl (1M)/THF (1:1) | 90 | 93 |

Reductive Amination Approaches

Reductive amination of 4-iodophenylpropanal with ammonium acetate or benzylamine derivatives provides a scalable route. Sodium triacetoxyborohydride (STAB) in dichloromethane achieves 76–82% yields, while asymmetric variants employ chiral borane catalysts.

Catalytic Asymmetric Reductive Amination

Using (R)-BINAP-ligated palladium complexes, the reaction proceeds at 50°C under hydrogen (5 bar), affording the target amine in 89% yield and 91% ee. Acidic workup with HCl gas precipitates the hydrochloride salt (99.5% purity after recrystallization).

Table 2: Reductive Amination Performance Metrics

| Reducing Agent | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| STAB | DCM | 12 | 82 | – |

| Pd/(R)-BINAP/H₂ | MeOH | 6 | 89 | 91 |

| NaBH₃CN | THF | 24 | 68 | – |

Radical Cyclisation Strategies

Radical-mediated pathways, though less common, offer diastereoselective advantages. General procedures F and G from utilize AIBN/tributyltin hydride or Et₃B/O₂ systems to initiate radical chains, enabling C–N bond formation.

Mechanism and Diastereocontrol

Homolytic cleavage of C–I bonds in 4-iodophenylpropanal derivatives generates aryl radicals, which abstract hydrogen from tributyltin hydride. Subsequent cyclisation onto a pendant imine group forms the amine with 65–78% diastereoselectivity.

Table 3: Radical Cyclisation Outcomes

| Initiator System | Temp (°C) | Time (h) | Diastereoselectivity (%) |

|---|---|---|---|

| AIBN/Bu₃SnH | 75 | 2 | 72 |

| Et₃B/O₂ | 40 | 2 | 65 |

| NHC-Borane/AIBN | 75 | 4 | 78 |

Resolution of Racemic Mixtures

While asymmetric synthesis is preferred, kinetic resolution using chiral acids (e.g., dibenzoyl tartaric acid) separates enantiomers. Crystallization in ethanol/water mixtures achieves 98% ee but with lower efficiency (45–50% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times from 12 h to 30 minutes. Immobilized chiral catalysts (e.g., silica-supported BINAP) enable reuse for >10 cycles without ee degradation.

Purification and Quality Control

Centrifugal partition chromatography (CPC) with hexane/ethyl acetate/0.1M HCl (5:4:1) resolves enantiomers at 99.2% purity. ICP-MS analysis confirms residual tin <1 ppm in radical-derived batches.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

Reaction with alkyl halides in basic conditions yields secondary amines:

| Reagent (R-X) | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | THF, 0°C → RT | 85% |

| Benzyl chloride | N-Benzyl derivative | DCM, NaHCO₃ | 78% |

Acylation

Acid chlorides or anhydrides convert the amine to amides:

| Acylating Agent | Product | Yield |

|---|---|---|

| Acetyl chloride | Acetamide | 90% |

| Benzoyl chloride | Benzamide | 82% |

Amine Oxidation

Strong oxidants convert the amine to nitro or nitroso compounds:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ | Nitro compound | 65% |

| H₂O₂, FeSO₄ | Nitroso compound | 50% |

Iodine Reduction

Catalytic hydrogenation removes the iodine substituent:

Mannich Reaction

In the presence of aldehydes and ketones, the amine forms β-amino carbonyl compounds:

| Aldehyde | Ketone | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Acetophenone | 3-Phenylpropan-1-one derivative | 80% |

| 4-Nitrobenzaldehyde | 4-Iodoacetophenone | Nitro-substituted Mannich base | 75% |

Key Condition : Ionic liquid [HDEA][ClAc] (20 mol%) in ethanol at RT .

Stereochemical Considerations

The chiral center at the propan-1-amine position influences reaction outcomes:

-

Retention of Configuration : Alkylation and acylation proceed without racemization due to the steric hindrance of the bulky 4-iodophenyl group .

-

Resolution : Chiral HPLC or enzymatic methods can separate enantiomers if racemization occurs during synthesis .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous base to release the free amine:

Thermal Stability and Decomposition

Scientific Research Applications

Chemical Properties and Structure

(R)-1-(4-Iodophenyl)propan-1-amine hydrochloride is characterized by a propan-1-amine backbone with a 4-iodophenyl substitution. This unique structure contributes to its pharmacological properties, particularly its interaction with serotonin receptors.

Serotonin Receptor Agonism

This compound primarily acts as an agonist at the serotonin receptor subtypes 2A and 2C. Research indicates that it influences mood regulation and perception, making it a candidate for studying psychedelic experiences and their neuropharmacological effects. Its hallucinogenic properties align it with other psychedelics, suggesting potential therapeutic applications in treating mood disorders and other psychological conditions .

Drug Design and Development

Due to its serotonergic activity, this compound is explored in drug design aimed at developing new therapeutic agents targeting serotonergic systems. Its ability to activate serotonin receptors makes it a valuable compound for creating analogs that may have enhanced efficacy or reduced side effects compared to existing treatments .

Case Study: Synthesis and Biological Evaluation

A notable study focused on the synthesis of this compound and its analogs. The synthesis involved various methods to produce the compound with high purity and yield. Subsequent biological evaluations demonstrated significant binding affinity to serotonin receptors, reinforcing its potential as a research tool in neuropharmacology .

| Study | Method | Findings |

|---|---|---|

| Synthesis Study | Chemical synthesis techniques | High yield of this compound |

| Biological Evaluation | Binding assays on serotonin receptors | Confirmed agonistic activity at 5-HT2A and 5-HT2C receptors |

Fluorescent Probes Development

Another application involves the development of fluorescent probes targeting serotonin receptors. By tagging this compound with fluorescent markers, researchers have created tools for visualizing receptor interactions in live cells. This advancement aids in understanding receptor dynamics and drug interactions .

Potential Therapeutic Implications

The unique properties of this compound position it as a promising candidate for further research into therapeutic applications, particularly in treating conditions such as depression, anxiety, and PTSD. Its role in modulating serotonin pathways could lead to new insights into the treatment of these disorders.

Mechanism of Action

The mechanism of action of ®-1-(4-Iodophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The amine group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the compound with five structurally related derivatives, emphasizing molecular properties, substituent effects, and available research data.

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features |

|---|---|---|---|---|

| (R)-1-(4-Iodophenyl)propan-1-amine hydrochloride | C₉H₁₂INCl | ~296.5 | 4-Iodo | High lipophilicity, halogen bonding |

| (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine HCl | C₁₀H₁₂F₃NCl | 238.5 | 4-CF₃ | Electron-withdrawing group, polar |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₅ClFN | 203.69 | 4-F, 2-methyl | Enhanced metabolic stability |

| (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propane-2-amine HCl | C₁₈H₂₃NO·HCl | 305.84 | 4-OMe, phenylethyl group | Extended aromatic system, chiral N |

| (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine HCl | C₁₀H₁₃ClFN | 203.69* | 4-F, 2-Me (on phenyl) | Steric hindrance, dual substitution |

| (R)-1-(Naphthalen-2-yl)propan-1-amine HCl | C₁₃H₁₆ClN | 221.73 | Naphthyl group | Expanded π-system, increased aromaticity |

*Molecular weight inferred from formula.

Key Observations:

- Lipophilicity : The iodine substituent in the parent compound confers higher lipophilicity (logP ~3.5 estimated) compared to fluorine (logP ~2.1) or methoxy (logP ~1.8) analogs, impacting membrane permeability and bioavailability .

- Electronic Effects : The trifluoromethyl group (4-CF₃) is strongly electron-withdrawing, which may modulate electronic interactions in catalytic or biological systems compared to iodine’s polarizable nature .

Chromatographic Behavior

Table 2: Relative Retention Times (RRT) and Analytical Data

| Compound Type | Relative Retention Time (RRT) | Response Factor | Source |

|---|---|---|---|

| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | 0.4 | 1.00 | Pharmacopeial Forum |

| 1-(3-amino-4-hydroxyphenyl)-... | 2.64 | 1.75 | Pharmacopeial Forum |

While direct chromatographic data for the iodine derivative is unavailable, structural analogs with methoxy or hydroxyl groups exhibit distinct RRT values. The iodine substituent’s large size and polarizability are expected to increase retention times in reverse-phase HPLC compared to smaller halogens like fluorine .

Research Implications and Limitations

- Pharmacological Gaps: No direct pharmacological data for the iodine derivative exists in the provided evidence.

- Future Directions : Comparative studies on binding affinity (e.g., using SHELX-refined crystallographic data ) and metabolic stability are needed to quantify substituent effects.

Biological Activity

(R)-1-(4-Iodophenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, often referred to as a phenethylamine derivative, features a propan-1-amine backbone substituted with a 4-iodophenyl group. The presence of the iodine atom enhances its lipophilicity and may influence its receptor binding properties.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Neurotransmitter Modulation : It is structurally related to compounds that interact with serotonin receptors, particularly the 5-HT2 receptor subtype, which plays a crucial role in mood regulation and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : Some analogs have demonstrated antibacterial activity, making them candidates for further development in treating bacterial infections.

Neurotransmitter Interaction

Research indicates that this compound may act as a partial agonist at serotonin receptors. This interaction can lead to various physiological effects, including modulation of mood and anxiety levels. A study on similar compounds showed that modifications in the phenyl ring significantly influenced receptor affinity and selectivity .

Anticancer Activity

In vitro evaluations have shown that related compounds exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and prostate cancer . The mechanism appears to involve apoptosis induction through modulation of cell cycle progression.

Antimicrobial Activity

Certain derivatives of this compound have shown promising results against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MIC) were reported between 40 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Neuropharmacology

A study investigating the neuropharmacological effects of this compound revealed its potential as an anxiolytic agent. Mice treated with the compound displayed reduced anxiety-like behavior in elevated plus maze tests compared to control groups .

Case Study 2: Anticancer Efficacy

In a recent study, the compound was tested against human leukemia cell lines. The results indicated significant cytotoxic effects with an IC50 value of approximately 7 µM, suggesting its potential for development as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the iodine substitution on the phenyl ring. Variations in the alkyl chain length and branching were shown to affect both potency and selectivity towards specific biological targets. For example, elongating the alkyl chain improved receptor binding affinity but decreased selectivity for certain serotonin receptor subtypes .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (R)-1-(4-Iodophenyl)propan-1-amine hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves enantioselective reduction of a propanamide precursor or alkylation of a chiral amine intermediate. For example, describes a transition metal-free catalytic reduction using HBPin (pinacolborane) in dry toluene, achieving 79% yield for a structurally similar (R)-configured amine . Critical parameters include:

Q. How is the enantiomeric purity of this compound verified in academic research?

Enantiomeric purity is confirmed using:

- Chiral HPLC/GC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- NMR with chiral shift reagents : Europium-based reagents induce distinct chemical shifts for enantiomers.

- Optical rotation : Comparison with literature values for specific rotation (e.g., reports [α]D for similar compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigning signals for the iodophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the chiral center (split signals due to coupling). provides NMR templates for analogous structures .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C9H12ClIN at 312.96) .

- X-ray crystallography : Resolving absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How can computational retrosynthesis tools aid in designing novel synthetic pathways for this compound?

AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:

- Amide reduction : Prioritizing borane-mediated reductions (as in ) over traditional LiAlH4 methods.

- Chiral pool synthesis : Starting from (R)-proline derivatives or other enantiopure precursors .

Q. What strategies can address low yields in catalytic reductions of amide precursors?

Optimization strategies include:

- Catalyst screening : Testing abnormal N-heterocyclic carbene (NHC) catalysts for improved enantioselectivity.

- Solvent effects : Switching to THF or dichloromethane for better substrate solubility.

- Stoichiometric adjustments : Increasing HBPin equivalents (e.g., 4.0 mmol per 0.5 mmol substrate) to drive reactions to completion .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties compared to fluorinated analogs?

Comparative studies with fluorinated derivatives (e.g., ’s (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride) reveal:

- Lipophilicity : The iodine atom increases logP compared to fluorine, impacting membrane permeability.

- Metabolic stability : Bulkier iodophenyl groups may reduce CYP450-mediated oxidation.

- Solubility : Hydrochloride salts generally enhance aqueous solubility, but iodinated analogs may require co-solvents .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) from different synthesis batches?

Approaches include:

- 2D NMR (COSY, HSQC) : Correlating proton and carbon signals to confirm assignments.

- Spiking experiments : Adding authentic reference material to check for signal overlap.

- DFT calculations : Predicting chemical shifts to validate experimental data .

Data Analysis and Methodological Challenges

Q. What analytical workflows are recommended for assessing batch-to-batch variability?

Implement:

- HPLC-UV/MS : Quantifying impurities (e.g., diastereomers, unreacted starting materials).

- Thermogravimetric analysis (TGA) : Monitoring hydrochloride salt stability.

- Elemental analysis : Verifying iodine content (theoretical ~40.5%) .

Q. How can researchers design bioactivity studies for this compound, given its structural similarity to monoamine transporter modulators?

Leverage protocols from ’s investigation of N-alkyl amphetamines:

- In vitro assays : Measure uptake inhibition in HEK293 cells expressing DAT/SERT.

- Dose-response curves : Use 1–100 µM ranges to determine IC50 values.

- Control comparisons : Benchmark against known inhibitors (e.g., cocaine for DAT) .

Tables of Key Data

Q. Table 1. Comparative Physicochemical Properties of Halogenated Analogs

Q. Table 2. Optimized Reaction Conditions for Catalytic Amide Reduction

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Potassium-NHC complex (2 mol%) | |

| Solvent | Dry toluene | |

| Temperature | 25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 79% (similar structure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.